Engineering Peptidomimetics: A Technical Guide to the Structural and Mechanistic Profiling of H-Ala(3-pyridyl)-OMe·2HCl
Engineering Peptidomimetics: A Technical Guide to the Structural and Mechanistic Profiling of H-Ala(3-pyridyl)-OMe·2HCl
Executive Summary
The development of advanced peptidomimetics and targeted therapeutics increasingly relies on non-canonical amino acids to bypass the pharmacokinetic limitations of natural peptides. H-Ala(3-pyridyl)-OMe·2HCl (3-(3-pyridyl)-L-alanine methyl ester dihydrochloride) is a highly specialized, unnatural amino acid (UAA) building block. By replacing standard aromatic residues (like phenylalanine or tyrosine) with a pyridylalanine derivative, researchers can fundamentally alter a peptide's isoelectric point, hydrogen-bonding capacity, and metabolic stability[1][2].
This whitepaper provides an authoritative, in-depth analysis of H-Ala(3-pyridyl)-OMe·2HCl, detailing its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating experimental workflows for its incorporation into complex peptide sequences.
Physicochemical Profiling & Structural Elucidation
Understanding the exact molecular state of a building block is the first step in rational synthesis. H-Ala(3-pyridyl)-OMe is supplied as a dihydrochloride salt . This is not a manufacturing artifact; it is a deliberate chemical design.
The free base form of an amino acid methyl ester is highly susceptible to auto-condensation, leading to the formation of diketopiperazines (cyclic dipeptides). By protonating both the α -amino group ( pKa≈9.0 ) and the pyridine nitrogen ( pKa≈5.2 ) with hydrochloric acid, the molecule is locked into a highly stable, crystalline state that resists degradation during long-term storage.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| IUPAC Name | Methyl (2S)-2-amino-3-(pyridin-3-yl)propanoate dihydrochloride | Defines exact stereochemistry (L-isomer) crucial for biological target recognition. |
| CAS Number | 327051-07-0 | Unique identifier for procurement and regulatory documentation[3]. |
| Molecular Formula | C9H14Cl2N2O2 | Includes the base molecule ( C9H12N2O2 ) plus 2 equivalents of HCl[4]. |
| Molecular Weight | 253.12 g/mol | Critical for stoichiometric calculations; failure to account for the 2HCl mass (72.92 g/mol ) will result in incorrect molar equivalents[4]. |
| Free Base Mass | 180.21 g/mol | The target mass observed in positive-ion LC-MS ( [M+H]+=181.1 ). |
Mechanistic Role in Drug Design
H-Ala(3-pyridyl)-OMe·2HCl is primarily utilized in two advanced medicinal chemistry applications:
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GPCR Allosteric Modulators: The pyridine ring acts as a bioisostere for phenyl rings. The inclusion of the nitrogen atom introduces a strong hydrogen-bond acceptor, which can participate in highly specific interactions within the binding pockets of G-protein coupled receptors (GPCRs), improving both affinity and selectivity[1]. Furthermore, the electron-deficient nature of the pyridine ring alters π−π stacking dynamics with target receptor residues compared to natural phenylalanine.
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Metallopeptide Biocatalysts: The nitrogen of the 3-pyridyl group is an excellent ligand for transition metals. Incorporating pyridylalanine into a peptide sequence allows the designed molecule to chelate Cu2+ or Zn2+ , effectively creating artificial "metallopeptide enzymes" capable of catalyzing asymmetric organic reactions (e.g., Diels-Alder or Michael additions)[5].
Fig 1: Structural features of H-Ala(3-pyridyl)-OMe·2HCl and their pharmacological roles.
Experimental Workflows: Solution-Phase Peptide Coupling
Because this building block features a free N-terminus and a protected C-terminus (methyl ester), it is designed for solution-phase N-to-C elongation, or to serve as the C-terminal residue in a sequence.
A common point of failure in synthesizing peptides with this molecule is neglecting the stoichiometry of the dihydrochloride salt. The protocol below outlines a self-validating system for coupling an Fmoc-protected amino acid to H-Ala(3-pyridyl)-OMe·2HCl.
Fig 2: Solution-phase N-to-C elongation workflow utilizing H-Ala(3-pyridyl)-OMe·2HCl.
Protocol: N-Terminal Coupling & Subsequent Saponification
Objective: Couple Fmoc-Xaa-OH to H-Ala(3-pyridyl)-OMe·2HCl, followed by C-terminal deprotection for the next synthetic step.
Phase 1: Salt Neutralization & Coupling
Causality Focus: You must use at least 3.0 equivalents of base. Two equivalents are consumed instantly to neutralize the 2HCl salt. The remaining base acts as the catalyst for the HATU-mediated coupling.
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Preparation: Dissolve 1.0 eq of H-Ala(3-pyridyl)-OMe·2HCl (253.12 mg for 1 mmol) in anhydrous N,N-Dimethylformamide (DMF).
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Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Self-Validation Check: Spot 1 μL of the solution onto moistened pH paper. The pH must read ≥8 . If it is acidic, the α -amine remains protonated and will not act as a nucleophile.
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Activation: In a separate vial, dissolve 1.1 eq of Fmoc-Xaa-OH and 1.1 eq of HATU in DMF. Add 1.0 eq of DIPEA. Stir for 2 minutes to form the active OAt-ester.
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Reaction: Combine the two solutions. Stir at room temperature for 1-2 hours.
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Validation: Monitor via LC-MS. The reaction is complete when the peak corresponding to the free base of the pyridylalanine ( m/z 181.1) disappears, replaced by the [M+H]+ of the coupled dipeptide.
Phase 2: Saponification (Methyl Ester Removal)
Causality Focus: The methyl ester must be removed to allow further C-terminal elongation. Lithium hydroxide (LiOH) is preferred over NaOH to minimize the risk of base-catalyzed epimerization at the α -carbon.
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Solvent Exchange: Isolate the coupled dipeptide and dissolve it in a 3:1:1 mixture of THF/Methanol/Water.
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Hydrolysis: Add 1.5 eq of LiOH· H2O . Stir at 0∘C for 2 hours.
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Validation: Monitor via LC-MS. A successful saponification is indicated by a mass shift of -14 Da (loss of the −CH3 group and replacement with a proton).
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Workup: Carefully acidify the mixture to pH ~4.5 using 1M HCl to protonate the newly formed carboxylate, then extract with Ethyl Acetate.
Analytical Validation Standards
To ensure scientific integrity, any synthesized intermediate containing the 3-pyridylalanine moiety must be rigorously analyzed. The pyridine ring absorbs strongly in the UV spectrum, which alters standard peptide quantification metrics.
| Analytical Method | Parameter | Expected Outcome / Causality |
| RP-HPLC | UV Detection | Monitor at 214 nm (peptide backbone) and 254 nm (pyridine π→π∗ transition). The dual-wavelength ratio confirms the presence of the UAA. |
| ESI-LC-MS | Ionization Mode | Positive Ion Mode ( ESI+ ). The basic pyridine nitrogen readily accepts a proton, ensuring a strong, clear [M+H]+ signal. |
| 1H -NMR | Solvent | Use DMSO−d6 . The pyridine protons will appear distinctly downfield (approx. 7.2 - 8.6 ppm), clearly separated from the aliphatic alanine backbone signals. |
References
- [PubChem] H-Ala(3-pyridyl)-OMe.2HCl | C9H14Cl2N2O2 | CID 46862166 - PubChem.
- [ChemicalBook] H-Ala(3-pyridyl)-OMe·2HCl | 327051-07-0 - ChemicalBook.
- [Frontiers] Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modul
- [NIH PMC] Biocatalysts Based on Peptide and Peptide Conjug
- [NIH PMC] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
Sources
- 1. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-Ala(3-pyridyl)-OMe·2HCl | 327051-07-0 [chemicalbook.com]
- 4. H-Ala(3-pyridyl)-OMe.2HCl | C9H14Cl2N2O2 | CID 46862166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biocatalysts Based on Peptide and Peptide Conjugate Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
